molecular formula C20H18N4OS B11589991 N-(2,6-dimethylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

N-(2,6-dimethylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B11589991
M. Wt: 362.4 g/mol
InChI Key: YDHAMDGPIVGWAF-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylaniline, thiazole derivatives, and benzodiazole intermediates. Common synthetic routes may involve:

    Nitration and Reduction: Nitration of 2,6-dimethylaniline followed by reduction to obtain the corresponding amine.

    Coupling Reactions: Coupling of the amine with thiazole and benzodiazole intermediates under specific conditions, such as the use of coupling agents like EDCI or DCC.

    Acylation: Acylation of the coupled product to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions to modify the functional groups, such as converting nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-DIMETHYLPHENYL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE: can be compared with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of N-(2,6-DIMETHYLPHENYL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C20H18N4OS/c1-13-6-5-7-14(2)19(13)23-18(25)11-24-16-9-4-3-8-15(16)22-20(24)17-10-21-12-26-17/h3-10,12H,11H2,1-2H3,(H,23,25)

InChI Key

YDHAMDGPIVGWAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4

Origin of Product

United States

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